(2S)-2-hydroxy-2-(4-methylphenyl)acetic acid
CAS No.: 75172-62-2
Cat. No.: VC8472728
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75172-62-2 |
|---|---|
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| IUPAC Name | (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid |
| Standard InChI | InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12)/t8-/m0/s1 |
| Standard InChI Key | SFGURAWGCAPHON-QMMMGPOBSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)[C@@H](C(=O)O)O |
| SMILES | CC1=CC=C(C=C1)C(C(=O)O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(C(=O)O)O |
Introduction
Synthesis and Production Methods
Catalytic Hydroxylation of Halogenated Precursors
A patent (US5221772A) describes a general method for synthesizing hydroxyphenylacetic acids via the hydroxylation of chlorophenylacetic derivatives . While the patent focuses on (2-hydroxyphenyl)acetic acid, analogous strategies may apply to the 4-methyl-substituted variant. Key steps include:
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Substrate Preparation: (2-Chlorophenyl)acetic acid is suspended in a high-boiling organic solvent (e.g., Isopar M or SOLVESSO 200).
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Alkaline Hydrolysis: Sodium hydroxide pellets (2.1M) facilitate nucleophilic substitution at elevated temperatures (150–220°C).
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Catalytic System: Copper sulfate (CuSO₄·5H₂O) acts as a catalyst, enhancing reaction kinetics by stabilizing transition states .
For the 4-methyl derivative, substituting (2-chlorophenyl)acetic acid with (4-methyl-2-chlorophenyl)acetic acid would theoretically yield the target compound. Reaction conditions must be optimized to accommodate steric hindrance from the methyl group.
Workup and Purification
Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. Acidification of the aqueous phase precipitates the crude product, which is recrystallized from acetic acid or water to achieve >90% purity .
Physicochemical Properties
The compound exhibits the following properties, as reported by ChemicalBook.in :
| Property | Value |
|---|---|
| Melting Point | 130–133°C |
| Boiling Point | 336.4±27.0°C (Predicted) |
| Density | 1.264±0.06 g/cm³ (Predicted) |
| pKa | 3.55±0.10 (Predicted) |
| Solubility | Light-sensitive; soluble in polar aprotic solvents (e.g., DMSO) |
The low pKa (3.55) indicates moderate acidity, consistent with α-hydroxy carboxylic acids. Light sensitivity necessitates storage in amber containers under inert atmospheres .
Stereochemical Analysis and Enantiomeric Resolution
Chiral Derivatization for NMR
A study in PMC (PMC9539631) details a microwave-assisted derivatization technique using diacetyl-L-tartaric anhydride (DATAN) to resolve enantiomers of 2-hydroxy acids . Applied to (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid, this method would:
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Form Diastereomers: DATAN reacts with the hydroxyl group, creating diastereomeric esters.
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NMR Differentiation: The diastereomers exhibit distinct chemical shifts in ¹H or ¹³C NMR spectra, enabling quantification of enantiomeric excess .
For example, the methyl group’s protons may split into non-equivalent signals due to restricted rotation in the derivatized product.
Predicted Collision Cross Section (CCS)
PubChemLite provides CCS values for various adducts, critical for mass spectrometric identification :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 167.07027 | 133.8 |
| [M+Na]⁺ | 189.05221 | 145.1 |
| [M-H]⁻ | 165.05571 | 134.1 |
These data aid in developing LC-MS/MS methods for trace analysis in biological matrices.
| Hazard Statement | Risk Description |
|---|---|
| H315 | Skin irritation |
| H318 | Serious eye damage |
| H335 | Respiratory tract irritation |
Precautionary Measures:
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P261: Avoid inhalation of dust or vapors.
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P305+P351+P338: Flush eyes with water for 15 minutes if exposed.
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P405: Store in a locked, ventilated area.
Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling.
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